Glimepiride, a third-generation sulfonylurea, is widely used in the management of Type 2 diabetes due to its hypoglycemic properties. It functions by stimulating insulin release from pancreatic beta cells, thus lowering blood glucose levels. Recent studies have explored various formulations and mechanisms to enhance the delivery and efficacy of glimepiride, as well as its additional pharmacological effects beyond glycemic control.
A novel approach for controlled glimepiride delivery involves the use of carboxymethyl fenugreek galactomannan, gellan gum, and calcium silicate composite beads. These beads exhibit high drug encapsulation efficiency and sustained drug release, influenced by polymer-blend ratios, cross-linker types, and calcium silicate inclusion. The optimized formulation demonstrates a zero-order release model with an anomalous diffusion-driven mechanism, offering a promising strategy for Type 2 diabetes management1.
To overcome the variability in glimepiride bioavailability, a buccal film loaded with vitamin E TPGS-based nanocarrier has been developed. This film enhances glimepiride solubility and improves its permeation through the buccal mucosa. The optimized unidirectional release buccal film shows a significant increase in glimepiride release compared to raw glimepiride film, confirming the suitability of transmucosal delivery via the buccal mucosa2.
Glimepiride's ability to stimulate NO production in vascular endothelial cells suggests a protective role against coronary artery disease. The drug's action on the PI3-kinase-Akt pathway and subsequent NO release may contribute to the prevention of atheromatous plaque formation, offering a dual benefit for patients with Type 2 diabetes who are at increased risk of cardiovascular diseases3.
The translocation of glycosylphosphatidylinositol-anchored proteins induced by glimepiride in rat adipocytes points to an insulin-independent antilipolytic effect. This mechanism involves the activation of GPI-specific phospholipase C and may influence the biogenesis and degradation of lipid droplets, shedding new light on the metabolic effects of glimepiride beyond its hypoglycemic action4.
Methods of Synthesis
The synthesis of trans-Carboxy Glimepiride typically involves a multi-step process starting from commercially available precursors. A notable synthetic route described in the literature includes:
Molecular Structure
The molecular formula of trans-Carboxy Glimepiride is C24H35N4O6S. Its structure features:
Types of Reactions
trans-Carboxy Glimepiride can participate in several chemical reactions:
Common reagents include:
Mechanism Overview
trans-Carboxy Glimepiride functions similarly to its parent compound, Glimepiride, primarily by stimulating insulin secretion from pancreatic beta cells.
Physical Properties
Chemical Properties
The compound's purity can be assessed using High-Performance Liquid Chromatography (HPLC), where it shows retention times consistent with high-purity standards .
Scientific Applications
trans-Carboxy Glimepiride is primarily utilized in pharmacological research focused on diabetes management:
trans-Carboxy Glimepiride (chemical name: rac-trans-hydroxy glimepiride; systematic name: 1-[[4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]phenyl]sulfonyl]-3-(trans-4-carboxycyclohexyl)urea) is the primary inactive carboxylic acid metabolite of the antidiabetic agent glimepiride. Its molecular formula is C₂₄H₃₂N₄O₇S, with a molecular weight of 520.61 g/mol [3] [7] [10]. The compound arises from the oxidation of the trans-4-methyl group on the cyclohexyl ring of the parent glimepiride molecule, converting the methyl (–CH₃) moiety to a carboxylic acid (–COOH) functional group [9] [10].
The stereochemical configuration is defined by the trans orientation of the carboxylic acid group relative to the urea-linked cyclohexyl ring substituents. This trans geometry is consistent with the parent glimepiride’s stereochemistry, where the 4-methylcyclohexyl group adopts a thermodynamically stable trans-configuration (equatorial orientation) [2] [6]. The chiral center at the oxidized carbon (C1 of the former methyl group) generates two enantiomers (R and S), though pharmacological studies confirm both are inactive [10].
Structural Highlights:
Table 1: Molecular Properties of trans-Carboxy Glimepiride vs. Glimepiride
Property | trans-Carboxy Glimepiride | Glimepiride |
---|---|---|
Molecular Formula | C₂₄H₃₂N₄O₇S | C₂₄H₃₄N₄O₅S |
Molecular Weight (g/mol) | 520.61 | 490.62 |
Key Functional Group | –COOH (carboxylic acid) | –CH₃ (methyl) |
Chiral Centers | 1 (oxidized carbon) | 0 |
Pharmacological Activity | Inactive metabolite | Active drug |
No single-crystal X-ray diffraction (SCXRD) data for trans-Carboxy Glimepiride has been reported in the public domain, limiting definitive analysis of its solid-state packing and conformation [7] [10]. However, its structural similarity to glimepiride provides indirect insights. Glimepiride exists in two polymorphic forms (I and II), with Form I being the commercially used thermodynamically stable phase characterized by specific hydrogen-bonding networks involving the sulfonylurea and pyrrolinone carbonyl groups [2] [6].
The carboxylic acid group in trans-Carboxy Glimepiride introduces strong hydrogen-bond donors and acceptors, potentially enabling diverse supramolecular synthons. Theoretical polymorph screening suggests possible dimeric carboxyl-carboxyl interactions or cross-linking via urea/acid motifs [6]. Differential Scanning Calorimetry (DSC) of synthesized batches shows a single endothermic melt (~210–215°C), suggesting limited polymorphic diversity under standard crystallization conditions [7].
Key Crystallographic Predictions:
Table 2: Solid-State Characterization Data
Parameter | Findings for trans-Carboxy Glimepiride |
---|---|
Melting Point | ~210–215°C (decomposition observed) |
Polymorphs Reported | None confirmed experimentally |
Hygroscopicity | Low (≤1% weight gain at 80% RH) |
FTIR Signature | 1710 cm⁻¹ (C=O, acid), 1665 cm⁻¹ (urea C=O) |
Data inferred from glimepiride studies [2] [6] [7]
Solubility
The carboxylic acid group significantly enhances hydrophilicity compared to glimepiride. Experimental data indicates:
Table 3: Solubility Profile Across pH
pH | Solubility (mg/mL) | Ionization State |
---|---|---|
2.0 | <0.01 | Protonated (–COOH) |
5.0 | 0.02 | Mostly protonated |
7.4 | 0.25 | Partially ionized |
8.5 | 5.80 | Fully ionized (–COO⁻) |
Based on biorelevant media simulations [10]
Partition Coefficients
Stability
Degradation Pathways:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2